N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide is a hydrazone Schiff base compound. It is known for its versatile applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an azomethine group (–CONH–N=CH–) which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the azomethine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals and lanthanides.
Biology: Exhibits significant biological activities including antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent due to its anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with metal ions and biological targets. The azomethine group plays a crucial role in its binding affinity to metal ions, forming stable complexes. These complexes can exhibit enhanced biological activities such as increased antioxidant or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
- N’-[(1Z)-1-(5-chloro-2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide
- N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features and the presence of the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with a variety of metal ions and its broad range of biological activities make it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C13H12N4O2 |
---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O2/c1-9(10-4-2-3-5-12(10)18)16-17-13(19)11-8-14-6-7-15-11/h2-8,18H,1H3,(H,17,19)/b16-9- |
InChI-Schlüssel |
OVPGSRVGLNGSII-SXGWCWSVSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=CC=C2O |
Kanonische SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.